2-(2-Chlorophenoxy)-1-phenylethanone
Description
2-(2-Chlorophenoxy)-1-phenylethanone is a β-ketoaryl ether compound characterized by a phenylethanone backbone substituted with a 2-chlorophenoxy group at the α-position. The 2-chlorophenoxy group introduces steric and electronic effects that influence reactivity, solubility, and biological activity. For instance, derivatives of this compound have been explored for anticonvulsant and antifungal applications .
Properties
Molecular Formula |
C14H11ClO2 |
|---|---|
Molecular Weight |
246.69 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-1-phenylethanone |
InChI |
InChI=1S/C14H11ClO2/c15-12-8-4-5-9-14(12)17-10-13(16)11-6-2-1-3-7-11/h1-9H,10H2 |
InChI Key |
KGHKDTKCPWYXJA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)COC2=CC=CC=C2Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC2=CC=CC=C2Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 2-(2-Chlorophenoxy)-1-phenylethanone with analogous compounds, focusing on substituent effects, biological activity, and physicochemical properties.
Table 1: Key Comparisons of Structural Analogs
Physicochemical Properties
- Solubility and Reactivity: The 2-chlorophenoxy group increases hydrophobicity compared to hydroxyl or methoxy substituents (e.g., 1-(2-hydroxy-5-methoxyphenyl)-2-phenylethanone in ). This impacts aggregation behavior and bioavailability.
- Thermal Stability: Positional isomers like 2-(4-chlorophenyl)-1-phenylethanone exhibit higher melting points (138°C) than methyl-substituted analogs, reflecting stronger intermolecular interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
